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molecular formula C16H22N2O4 B140995 Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate CAS No. 148148-48-5

Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Cat. No. B140995
M. Wt: 306.36 g/mol
InChI Key: XVSOLNIURSFPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852727B2

Procedure details

N-Methyl-N-methoxy 1-benzyloxycarbonylpiperidin-4-carboxamide (79.9 g, 261 mmol) was azeotroped with toluene (2×200 mL) to remove any water and dissolved in THF (700 mL). The solution was cooled to −60° C., before dropwise addition of a solution of lithium aluminum hydride in TBF (1 M, 100 mL, 100 mmol). The temperature of the reaction mixture was allowed to rise slowly to −30° C. over approx. 1 h. The mixture was transferred by cannula into a rapidly stirred mixture of ethyl acetate (200 mL) and 10% aqueous citric acid (500 mL), cooled to 0° C. After addition was complete, ether (500 mL) was added and the phases separated. The organic layer was washed with 1M HCl, water, saturated sodium bicarbonate solution and brine. After drying over anhydrous sodium sulfate, the solvent was evaporated in vacuo to afford the crude product, used without further purification (59 g).
Quantity
79.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
TBF
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(OC)[C:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6]1)=[O:4].C1(C)C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CCOCC.C(OCC)(=O)C>[CH2:14]([O:13][C:11]([N:8]1[CH2:9][CH2:10][CH:5]([CH:3]=[O:4])[CH2:6][CH2:7]1)=[O:12])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
79.9 g
Type
reactant
Smiles
CN(C(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)OC
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
TBF
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove any water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF (700 mL)
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic layer was washed with 1M HCl, water, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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